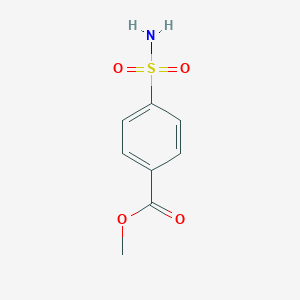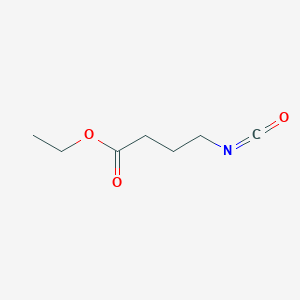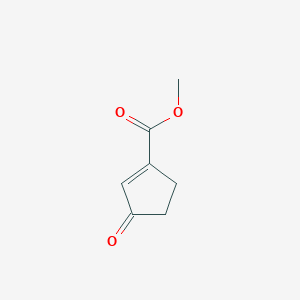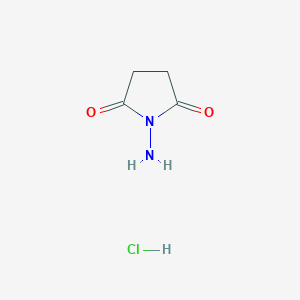![molecular formula C9H8N2O2S B019130 2-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid CAS No. 110857-77-7](/img/structure/B19130.png)
2-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a sulfanylidene group at the 5-position and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazo[1,2-a]pyridine core with the sulfanylidene and acetic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, forming a thiol derivative.
Substitution: The acetic acid moiety can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Esters or amides of the acetic acid moiety.
Aplicaciones Científicas De Investigación
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials or sensors.
Mecanismo De Acción
The mechanism of action of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, while the imidazo[1,2-a]pyridine core can engage in π-π stacking interactions with aromatic residues.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the sulfanylidene and acetic acid functionalities.
Imidazo[4,5-b]pyridine: A structural isomer with different positioning of the nitrogen atoms in the ring.
Imidazo[1,5-a]pyridine: Another isomer with a different arrangement of the nitrogen atoms.
Uniqueness
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid is unique due to the presence of both the sulfanylidene and acetic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other imidazo[1,2-a]pyridine derivatives, making it a valuable compound for further research and development.
Propiedades
Número CAS |
110857-77-7 |
|---|---|
Fórmula molecular |
C9H8N2O2S |
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
2-(5-sulfanylideneimidazo[1,2-a]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)6-10-4-5-11-7(10)2-1-3-8(11)14/h1-5H,6H2,(H,12,13) |
Clave InChI |
ACVXDSMBWKICDY-UHFFFAOYSA-N |
SMILES |
C1=CC(=S)N2C=CN(C2=C1)CC(=O)O |
SMILES canónico |
C1=CC(=S)N2C=CN(C2=C1)CC(=O)O |
Sinónimos |
Imidazo[1,2-a]pyridine-1(5H)-acetic acid, 5-thioxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B19068.png)






![3-[(1S)-1-(Dimethylamino)ethyl]phenol](/img/structure/B19088.png)

